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Compound of Interest

Compound Name: 1-(3-Nitrophenyl)piperazin-2-one

CAS No.: 215649-84-6

Cat. No.: B1600432

Get Quote

Abstract
This guide provides a comprehensive framework for the ADMET (Absorption, Distribution,

Metabolism, Excretion, and Toxicity) profiling of 1-(3-Nitrophenyl)piperazin-2-one. This

compound represents a critical chemical space at the intersection of piperazinone

peptidomimetics and nitroaromatic pharmacophores. While the piperazin-2-one scaffold offers

favorable solubility and conformational rigidity compared to piperazines, the inclusion of a 3-

nitrophenyl moiety introduces specific metabolic liabilities—primarily nitro-reduction—that

require targeted validation. This document details the in silico predictive logic and the specific

in vitro protocols required to validate these predictions, ensuring a self-consistent drug

discovery workflow.

Compound Analysis & Physicochemical Profile
Structural Deconstruction
The molecule consists of a semi-rigid piperazin-2-one (ketopiperazine) core substituted at the

N1 position (amide nitrogen) with a 3-nitrophenyl group.
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Core Scaffold: Piperazin-2-one.[1][2] Unlike piperazine, the N1 nitrogen is non-basic (amide-

like), while the N4 nitrogen remains basic (secondary amine, pKa ~8.5).

Key Liability: The nitro group (

) is a structural alert for mutagenicity (Ames positive) and rapid metabolic clearance via
reduction to aniline.

Predicted Physicochemical Properties (In Silico)
Estimates based on fragment-based QSAR models (e.g., SwissADME, pkCSM).

Property Predicted Value Implication

Molecular Weight 221.21 g/mol
Favorable for BBB penetration

and oral absorption.

LogP (Lipophilicity) 1.1 – 1.4

Optimal for membrane

permeability; unlikely to suffer

from poor solubility.

TPSA (Topological Polar

Surface Area)
~75 Å²

< 140 Å² threshold; indicates

high probability of high human

intestinal absorption (HIA).

H-Bond Donors / Acceptors 1 / 4
Compliant with Lipinski’s Rule

of Five.

pKa (Basic) ~8.2 (N4-amine)

Exists as a cation at

physiological pH (7.4), aiding

solubility but potentially limiting

passive diffusion.

Critical Metabolic Pathways (The "Nitro Switch")
The primary ADMET challenge for 1-(3-Nitrophenyl)piperazin-2-one is the Nitro-to-Amine

switch. Unlike standard oxidative metabolism (CYP450), nitro groups are often reduced by

cytosolic nitroreductases or gut microbiota under anaerobic conditions.
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Pathway Visualization
The following diagram illustrates the predicted metabolic fate, highlighting the toxicological

"danger zone" (Hydroxylamine intermediate).

Parent:
1-(3-Nitrophenyl)piperazin-2-one
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 NAT1/2
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Experimental Validation Protocols
To validate the in silico profile, the following specific protocols must be executed. These differ

from standard screens due to the nitro group's unique requirements.

Protocol A: pH-Dependent Solubility & LogD
Rationale: The basic N4 amine creates a pH-dependent solubility profile. Standard water

solubility is insufficient.[3]

Materials:

Test Compound: 1-(3-Nitrophenyl)piperazin-2-one (purity >95%).

Buffers: 0.1M HCl (pH 1.2), Phosphate buffer (pH 7.4).

Octanol (saturated with buffer).

Workflow:

Preparation: Dissolve compound in DMSO to create a 10 mM stock.

Shake-Flask: Add 10 µL stock to 495 µL Buffer + 495 µL Octanol in a glass vial.

Equilibration: Vortex for 1 hour; centrifuge at 3000 rpm for 10 min to separate phases.
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Quantification: Analyze both phases via HPLC-UV (254 nm).

Calculation:

.

Success Criteria:

pH 7.4 LogD: Target range 0.5 – 2.0 (Ideal for oral bioavailability).

pH 1.2 Solubility: Should be high (>1 mg/mL) due to N4 protonation.

Protocol B: Metabolic Stability (Microsomal vs.
Cytosolic)
Rationale: Standard microsomal stability assays (S9/Microsomes) primarily screen CYP450

oxidation. They often miss nitro-reduction, which occurs in the cytosol or gut. You must run a

"Cytosolic Fraction" assay.

Materials:

Human Liver Microsomes (HLM) & Human Liver Cytosol (HLC).

Cofactors: NADPH (for oxidative), NADH (for reductive).

Control: 4-Nitrobenzoic acid (positive control for reduction).

Step-by-Step Methodology:

Incubation System:

Arm A (Oxidative): HLM (0.5 mg/mL) + NADPH + Test Compound (1 µM).

Arm B (Reductive): HLC (1.0 mg/mL) + NADH + Test Compound (1 µM) under nitrogen

atmosphere (anaerobic promotes reduction).

Time Points: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing

Internal Standard (IS).
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Analysis: LC-MS/MS monitoring Parent (M+H 222) and Amine Metabolite (M+H 192).

Interpretation:

If rapid clearance is seen in Arm B but not Arm A, the compound is a nitro-reduction

substrate.

Note: High reductive clearance suggests low oral bioavailability due to first-pass gut/liver

metabolism.

Protocol C: Genotoxicity Screening (Ames Test)
Rationale: Nitroaromatics are classic "structural alerts" for mutagenicity. A standard Ames test

is mandatory early in the pipeline.

Workflow:

Strains:Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

Activation: Run with and without S9 metabolic activation.

Crucial Detail: Nitro compounds often require specific reductive activation. Ensure S9

fraction is competent for nitro-reduction or use specific nitroreductase-overexpressing

strains (e.g., TA98NR) if standard strains are negative but toxicity is suspected.

Dosing: 5 concentrations (up to 5000 µ g/plate ).

Readout: Count revertant colonies. A 2-fold increase over solvent control indicates a positive

result (Mutagenic).

Integrated ADMET Workflow
The following flowchart dictates the decision logic for advancing this compound.
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Compound:
1-(3-Nitrophenyl)piperazin-2-one

Step 1: In Silico Filter
(Lipinski, TPSA, Structural Alerts)

Step 2: Solubility/LogD
(Shake Flask)

LogD 0.5 - 3.0?

Step 3: Metabolic Stability
(Cytosol + Microsomes)
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DISCARD / RE-DESIGN

No (Too Polar/Lipophilic)

T_1/2 > 30 min?

Step 4: Ames Test
(Genotoxicity)
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No (Rapid Clearance)
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VALIDATED LEAD

Yes No (Mutagenic)
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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